Ro 61-8048 - 199666-03-0

Ro 61-8048

Catalog Number: EVT-281780
CAS Number: 199666-03-0
Molecular Formula: C17H15N3O6S2
Molecular Weight: 421.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ro 61-8048 is a synthetic compound classified as a kynurenine 3-monooxygenase (KMO) inhibitor. [] It has emerged as a valuable tool in scientific research, particularly in the fields of neuroscience and immunology, due to its ability to modulate the kynurenine pathway. This pathway plays a critical role in the metabolism of tryptophan, an essential amino acid, and is involved in various physiological and pathological processes, including inflammation, neurotransmission, and neurodegeneration. Ro 61-8048, by inhibiting KMO, shifts the balance of the kynurenine pathway towards the production of kynurenic acid, a neuroprotective metabolite, and away from the production of quinolinic acid, a neurotoxic metabolite. [, , , ]

Future Directions
  • Developing More Potent and Selective KMO Inhibitors: Continued efforts are needed to design and synthesize novel KMO inhibitors with enhanced potency, selectivity, and favorable pharmacokinetic properties. [] Such advancements could lead to more effective therapeutic interventions targeting the kynurenine pathway.
  • Translating Preclinical Findings to Clinical Applications: While Ro 61-8048 has shown promising results in animal models, clinical trials are necessary to evaluate its safety and efficacy in human patients. [, , ] Translating preclinical findings to clinical applications is essential for realizing the therapeutic potential of KMO inhibitors in treating various neurological and immune-related disorders.

(m-Nitrobenzoyl)-alanine (mNBA)

  • Compound Description: (m-Nitrobenzoyl)-alanine (mNBA) is a kynurenine hydroxylase inhibitor. [] Similar to Ro 61-8048, mNBA has been shown to reduce ischemic brain damage in animal models. []
  • Relevance: Both mNBA and Ro 61-8048 are kynurenine hydroxylase inhibitors and have demonstrated neuroprotective effects in models of brain ischemia. [] They achieve this by inhibiting the production of neurotoxic metabolites in the kynurenine pathway.

Cannflavin A (CFA)

  • Compound Description: Cannflavin A (CFA) is a flavonoid found in Cannabis sativa L. It exhibits inhibitory activity against KMO, the same enzyme targeted by Ro 61-8048. []
  • Relevance: CFA and Ro 61-8048 share a common target in KMO and demonstrate comparable inhibitory activity. [] This suggests that CFA could potentially offer similar therapeutic benefits as Ro 61-8048 in conditions associated with KMO overactivation.

CI-1041

  • Compound Description: CI-1041 is a selective antagonist for the NR2B subunit of the NMDA receptor. []
  • Relevance: While not directly targeting the kynurenine pathway, CI-1041 acts downstream by blocking the effects of quinolinic acid, a neurotoxic metabolite produced by the pathway that acts as an NMDA receptor agonist. This compound, alongside Ro 61-8048, helps to elucidate the role of NMDA receptor modulation in neurodegenerative diseases. []

Cabergoline

  • Compound Description: Cabergoline is a D2 receptor agonist. [] It has shown potential in reducing L-dopa-induced dyskinesias in Parkinson's disease. []
  • Relevance: Similar to CI-1041, cabergoline does not directly interact with the kynurenine pathway but affects downstream dopamine signaling, which is dysregulated in conditions targeted by Ro 61-8048. []

AFQ056

  • Compound Description: AFQ056 is a metabotropic glutamate receptor 5 (mGluR5) antagonist. []

MK-801

  • Compound Description: MK-801 is a non-competitive NMDA receptor antagonist. [] It has been shown to alleviate depressive-like behaviors induced by chronic unpredictable mild stress in rats. []
  • Relevance: Similar to CI-1041, MK-8041 targets the NMDA receptor, a downstream target of the kynurenine pathway modulated by Ro 61-8048. Both compounds highlight the importance of NMDA receptor modulation in various neurological conditions. []

AIDA

  • Compound Description: AIDA is a metabotropic glutamate receptor 1 (mGluR1) antagonist. []
  • Relevance: AIDA and Ro 61-8048 target different glutamate receptors (mGluR1 vs. NMDA), but both ultimately influence glutamate signaling, a key pathway implicated in numerous neurological disorders. []

Benserazide Hydrochloride

  • Compound Description: Benserazide hydrochloride is a kynureninase inhibitor. [] Kynureninase is another enzyme involved in the kynurenine pathway, converting L-kynurenine to anthranilic acid.
  • Relevance: While both benserazide hydrochloride and Ro 61-8048 target enzymes within the kynurenine pathway, they act on different steps. [] This highlights the importance of understanding the individual roles of enzymes within this pathway for therapeutic development.

UPF648

  • Compound Description: UPF648 is a known KMO inhibitor. [] Like Ro 61-8048, it targets the same enzyme in the kynurenine pathway.
  • Relevance: Both UPF648 and Ro 61-8048 act as KMO inhibitors and can be used to study the role of KMO in different disease models. [] Comparing the binding kinetics and mechanisms of these inhibitors provides valuable information for developing new and improved KMO inhibitors.

3,4-Dimethoxy-N-(4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)thiazol-2-yl)benzenesulfonamide (JM6)

  • Compound Description: Initially proposed as a prodrug for Ro-61-8048, JM6 was found not to metabolize into Ro-61-8048 and does not exhibit potent KMO inhibition. [, ]
  • Relevance: While structurally similar to Ro 61-8048, JM6 does not appear to share its pharmacological activity as a KMO inhibitor. This highlights the importance of rigorous pharmacological characterization when investigating potential prodrugs. [, ]

Nicotinylalanine

  • Compound Description: Nicotinylalanine is a kynurenine hydroxylase inhibitor. []
  • Relevance: Like Ro 61-8048, nicotinylalanine inhibits kynurenine hydroxylase, highlighting its potential as a therapeutic target for modulating the kynurenine pathway in diseases like multiple sclerosis. []
Overview

Ro 61-8048 is a potent and selective inhibitor of kynurenine 3-monooxygenase, an enzyme that plays a critical role in the kynurenine pathway of tryptophan metabolism. This compound has garnered attention due to its potential therapeutic applications in neuroprotection, particularly in conditions associated with excitotoxicity and neuroinflammation.

Source

Ro 61-8048 was initially developed by researchers at Roche and has been studied extensively in various preclinical models to assess its pharmacological properties and therapeutic potential. It is available from several chemical suppliers for research purposes.

Classification

Ro 61-8048 is classified as a small molecule drug. It is categorized under kynurenine 3-monooxygenase inhibitors, which are compounds that interfere with the enzymatic activity of kynurenine 3-monooxygenase, thereby altering the metabolic fate of tryptophan derivatives.

Synthesis Analysis

Methods

The synthesis of Ro 61-8048 involves multiple steps, beginning with the preparation of its core structure. The synthetic route typically includes the following stages:

  1. Preparation of Intermediates: The synthesis often starts with commercially available starting materials that are modified through various organic reactions.
  2. Formation of the Final Product: Key reactions include coupling reactions to form the desired molecular framework and subsequent functional group modifications to achieve the final compound.

Technical Details

The synthesis process may utilize techniques such as:

  • Recrystallization: To purify the synthesized compound.
  • High-Performance Liquid Chromatography (HPLC): For separation and purification.
  • Mass Spectrometry: To confirm the identity and purity of Ro 61-8048.

The detailed synthetic pathway can be found in various publications that describe the chemical transformations involved in its preparation .

Molecular Structure Analysis

Structure

Ro 61-8048 has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula is C17H15N3O6S2C_{17}H_{15}N_{3}O_{6}S_{2}, and it has a molecular weight of approximately 421.45 g/mol.

Data

Key structural features include:

  • A sulfonamide group that contributes to its inhibitory activity.
  • Multiple aromatic rings that enhance binding affinity to kynurenine 3-monooxygenase.

The structural representation can be visualized using molecular modeling software, which can illustrate its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

Ro 61-8048 undergoes specific chemical reactions that are critical for its pharmacological activity. These reactions primarily involve:

  • Binding to Kynurenine 3-Monooxygenase: Ro 61-8048 competes with substrate kynurenine, inhibiting its conversion to other metabolites.
  • Metabolic Stability: Research indicates that Ro 61-8048 possesses metabolic instability, leading to the development of pro-drug formulations such as JM6, which aim to improve bioavailability and stability .

Technical Details

The compound's reactivity can be assessed through various assays, including enzyme kinetics studies and binding affinity measurements using techniques like surface plasmon resonance or isothermal titration calorimetry.

Mechanism of Action

Process

Ro 61-8048 exerts its effects primarily through the inhibition of kynurenine 3-monooxygenase. By blocking this enzyme, it shifts the metabolic pathway towards increased production of kynurenic acid, a neuroprotective metabolite known to antagonize N-methyl-D-aspartate receptor activity.

Data

Studies have demonstrated that administration of Ro 61-8048 leads to significant increases in plasma levels of kynurenic acid while reducing levels of neurotoxic metabolites like quinolinic acid . This mechanism underpins its potential applications in treating neurodegenerative diseases and conditions involving excitotoxicity.

Physical and Chemical Properties Analysis

Physical Properties

Ro 61-8048 is typically characterized by:

  • A solid form at room temperature.
  • Solubility in organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

Key chemical properties include:

  • A high affinity for kynurenine 3-monooxygenase (Ki = 4.8 nM).
  • The ability to modulate neurotransmitter systems by increasing levels of neuroprotective metabolites .
Applications

Scientific Uses

Ro 61-8048 has several significant applications in scientific research:

  1. Neuroprotection Studies: It has been investigated for its protective effects against neuronal injury in models of brain ischemia and neurodegenerative diseases.
  2. Behavioral Studies: Research has explored its effects on behaviors related to anxiety and depression by modulating glutamatergic signaling pathways.
  3. Postoperative Therapy: Studies suggest it may reduce brain edema and improve neurological outcomes following neurosurgical procedures .

Properties

CAS Number

199666-03-0

Product Name

Ro 61-8048

IUPAC Name

3,4-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzenesulfonamide

Molecular Formula

C17H15N3O6S2

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C17H15N3O6S2/c1-25-15-7-6-13(9-16(15)26-2)28(23,24)19-17-18-14(10-27-17)11-4-3-5-12(8-11)20(21)22/h3-10H,1-2H3,(H,18,19)

InChI Key

NDPBMCKQJOZAQX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC

Solubility

Soluble in DMSO, not in water

Synonyms

Ro61-8048; Ro 61-8048; Ro-61-8048; Ro618048; Ro 618048; Ro-618048

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.